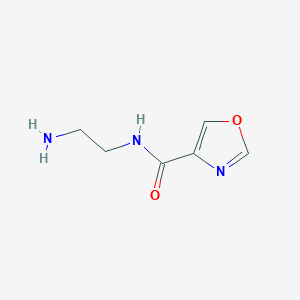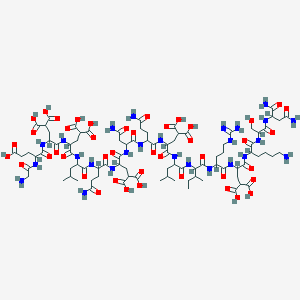![molecular formula C10H7N3O B009507 Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 102064-36-8](/img/structure/B9507.png)
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Descripción general
Descripción
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (PPPA) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. PPPA is a fused bicyclic system that contains a pyridine ring, a pyrrole ring, and a pyrazine ring. The compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. The compound has been found to exhibit high potency and selectivity against cancer cells and pro-inflammatory cytokines. However, one of the limitations of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one. One of the areas of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of interest is the elucidation of the mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, which can provide insight into its potential applications in various diseases. In addition, the development of new derivatives of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one with improved solubility and selectivity can lead to the discovery of new drugs with enhanced therapeutic potential.
Aplicaciones Científicas De Investigación
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to possess anti-microbial activity against various bacterial strains.
Propiedades
IUPAC Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMPDWYWUECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541230 | |
| Record name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
CAS RN |
102064-36-8 | |
| Record name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



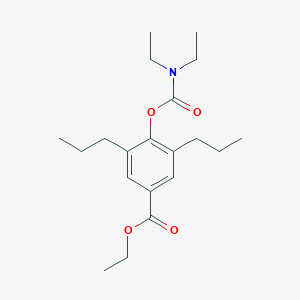
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)



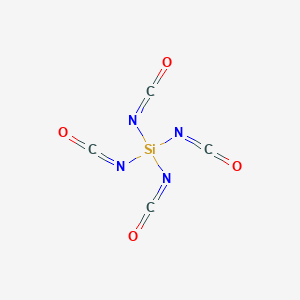
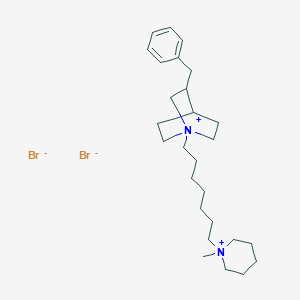
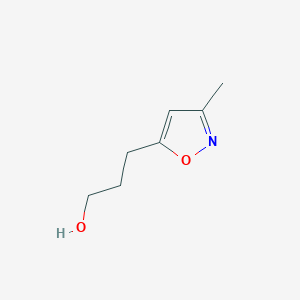
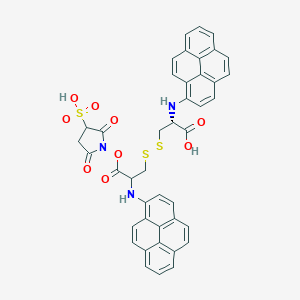
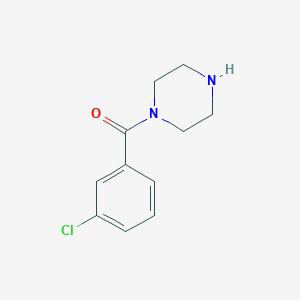
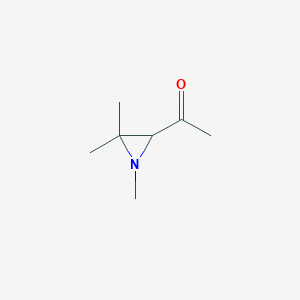
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
